molecular formula C23H39NO19 B164678 3'-Sialyllactose CAS No. 35890-38-1

3'-Sialyllactose

Cat. No.: B164678
CAS No.: 35890-38-1
M. Wt: 633.6 g/mol
InChI Key: OIZGSVFYNBZVIK-FHHHURIISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3’-Sialyllactose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Sialyllactose can lead to the formation of sialic acid derivatives .

Scientific Research Applications

Immunomodulatory Effects

3'-SL has demonstrated significant immunomodulatory effects, particularly in inflammatory conditions. Research indicates that it can inhibit the phosphorylation of p65, a key protein in the NF-κB signaling pathway, which is crucial for inflammation regulation. In a study involving collagen-induced arthritis (CIA) models, 3'-SL administration resulted in reduced paw swelling, clinical scores, and serum levels of inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Case Study: Rheumatoid Arthritis

  • Model: In vitro and in vivo CIA models
  • Findings:
    • Alleviated severity of CIA
    • Reduced synovitis and cartilage destruction
    • Blocked secretion of pro-inflammatory cytokines

Neurocognitive Development

The role of 3'-SL in cognitive development has been explored through dietary supplementation studies. While initial findings suggested minimal influence on cognitive functions in growing pigs, there were observable effects on brain microstructure at certain developmental stages . This indicates that while direct cognitive benefits may be limited, 3'-SL could support overall brain health during critical growth periods.

Case Study: Cognitive Development in Pigs

  • Model: Dietary supplementation in piglets
  • Findings:
    • No significant impact on learning and memory
    • Observed dietary differences in brain microstructure

Osteoarthritis Treatment

Recent clinical trials have highlighted the effectiveness of 3'-SL in managing symptoms of knee osteoarthritis (OA). A randomized pilot study found that patients receiving 3'-SL experienced significant reductions in pain and improved physical function over a 12-week period .

Clinical Trial Overview

  • Participants: 60 patients with knee OA
  • Dosage: 200 mg and 600 mg of 3'-SL daily
  • Results:
    • Significant reduction in Visual Analog Scale (VAS) scores for pain
    • Improved Korean Western Ontario and McMaster Universities Osteoarthritis Index (KWOMAC) scores

Bone Health and Osteoporosis

Emerging research suggests that 3'-SL may play a role in bone metabolism and osteoporosis management. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation of human bone marrow stromal cells while inhibiting adipogenic differentiation. This dual action points to its potential as a therapeutic agent for osteoporosis .

Case Study: Osteoporosis Mechanism

  • Model: Human bone marrow stromal cells
  • Findings:
    • Enhanced osteogenic differentiation
    • Inhibition of osteoclast differentiation through signaling pathways

Cardiovascular Health

Preliminary findings suggest that 3'-SL may improve lipoprotein clearance and reduce triglyceride levels by modulating gene expression related to lipid metabolism. This effect could offer new avenues for addressing cardiovascular risks associated with high triglyceride levels .

Research Insights

  • Focus: Lipoprotein clearance and triglyceride reduction
  • Mechanism: Reduction in Sulfatase-2 gene expression

Biological Activity

3'-Sialyllactose (3'-SL) is a naturally occurring oligosaccharide predominantly found in human milk, recognized for its significant biological activities. This article reviews the latest research findings regarding the biological effects of 3'-SL, focusing on its roles in bone metabolism, immune regulation, and anti-inflammatory properties.

Overview of this compound

3'-SL is a sialylated human milk oligosaccharide (HMO) composed of lactose and sialic acid linked via an α-2,3 bond. It is one of the most abundant HMOs and plays a vital role in various physiological processes, including immune modulation and gut health.

1. Bone Metabolism

Recent studies have highlighted the potential of 3'-SL in regulating bone homeostasis. A study demonstrated that treatment with 3'-SL enhanced osteogenic differentiation while inhibiting adipogenic differentiation in human bone marrow stromal cells (hBMSCs). This effect was mediated through the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. Additionally, 3'-SL inhibited osteoclast differentiation induced by receptor activator of nuclear factor κB ligand (RANKL), suggesting its potential as a therapeutic agent for osteoporosis .

Effect Mechanism Outcome
Enhanced osteogenic differentiationActivation of PI3K/Akt pathwayIncreased bone formation
Inhibition of adipogenic differentiationDownregulation of adipogenic markersReduced fat accumulation in bones
Inhibition of osteoclast differentiationSuppression of RANKL-induced pathwaysAmelioration of bone loss

2. Immune Regulation and Anti-Inflammatory Effects

3'-SL has been identified as a potent modulator of immune responses. Its administration has been shown to reduce symptoms associated with atopic dermatitis (AD) by enhancing regulatory T cell (Treg) responses. In a model of AD, oral administration of 3'-SL resulted in decreased ear thickness and reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This suggests that 3'-SL may play a crucial role in maintaining immune homeostasis.

Condition Effect Mechanism
Atopic DermatitisReduced inflammationInduction of Treg differentiation
Rheumatoid ArthritisAmelioration of disease progressionInhibition of pro-inflammatory cytokines
General Immune ModulationMaintenance of immune toleranceModulation of gut microbiota

Case Study: Osteoporosis Treatment

In an animal model study, ovariectomized mice treated with 3'-SL showed significant improvements in bone density and microarchitecture compared to untreated controls. The study concluded that 3'-SL could be developed into a novel therapeutic agent for osteoporosis due to its dual action on promoting bone formation and inhibiting bone resorption .

Case Study: Atopic Dermatitis Management

Another study investigated the effects of 3'-SL on mice subjected to house dust mite exposure to induce AD-like symptoms. Mice treated with 3'-SL exhibited significantly lower serum IgE levels and reduced inflammatory markers compared to controls. These findings support the use of 3'-SL as a potential dietary intervention for managing allergic conditions .

Q & A

Basic Research Questions

Q. What are the structural characteristics of 3'-sialyllactose (3'-SL), and how does it differ from its regioisomer 6'-sialyllactose (6'-SL)?

  • Answer : 3'-SL is a trisaccharide composed of galactose, glucose, and N-acetylneuraminic acid (Neu5Ac), with sialic acid attached to the galactose unit at the 3-position. In contrast, 6'-SL has sialic acid linked at the 6-position of galactose, making them regioisomers. Structural analysis via HPAE-PAD or NMR can distinguish these isomers, critical for studying their distinct biological roles .

Q. What methodological approaches are used to quantify 3'-SL in biological samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for precise quantification in tissues (e.g., liver, kidney). Calibration curves are generated using internal standards (e.g., glucuronyl-lacto-N-tetraose), with peak area ratios determining concentrations. Validation includes retention time matching and spike-recovery tests to ensure accuracy .

Q. How does 3'-SL contribute to infant gut microbiota development?

  • Answer : 3'-SL acts as a prebiotic, selectively promoting Bifidobacteria growth. This enhances short-chain fatty acid (SCFA) production, strengthening the gut barrier and reducing pathogen adhesion by modifying glycan surfaces on colonic epithelial cells (e.g., Caco-2). Experimental models use fecal microbiota transplants or gnotobiotic mice to validate these effects .

Q. What role does sialic acid in 3'-SL play in neurodevelopment?

  • Answer : Sialic acid in 3'-SL is a precursor for ganglioside synthesis, essential for neuronal signaling. Animal studies demonstrate that 3'-SL supplementation increases brain gangliosides (e.g., GM1), improving cognitive performance in memory tasks. Methodologies include ganglioside quantification via thin-layer chromatography and behavioral assays (e.g., Morris water maze) .

Advanced Research Questions

Q. How can conflicting data on 3'-SL’s anti-inflammatory effects in vitro versus in vivo models be resolved?

  • Answer : Discrepancies arise due to differences in bioavailability and microbial metabolism. For example, 3'-SL reduces IL-1β-induced MMP-3/13 expression in chondrocytes (in vitro), but in vivo efficacy requires accounting for gut-mediated SCFA production. Combinatorial approaches (e.g., germ-free mice + 3'-SL gavage) can isolate direct vs. indirect effects .

Q. What experimental designs address the challenges of studying 3'-SL’s longitudinal effects in aging models?

  • Answer : Longitudinal studies in aged mice require controlled diets with 3'-SL supplementation (e.g., 10–100 mg/kg/day) over 8–12 weeks. Outcomes include cartilage integrity (histopathology scores), serum inflammatory markers (ELISA), and microbiome shifts (16S rRNA sequencing). Placebo-controlled designs with crossover phases mitigate individual variability .

Q. How do sialylated HMOs like 3'-SL interact with viral pathogens in mechanistic studies?

  • Answer : 3'-SL binds to sialic acid-dependent pathogens (e.g., influenza) via hemagglutinin, blocking host cell entry. Surface plasmon resonance (SPR) assays quantify binding affinity (KD values), while in vivo challenges in neonatal mice assess protection against viral loads. Competitive inhibition assays with free sialic acid validate specificity .

Q. What are the limitations of current enzymatic synthesis methods for 3'-SL production?

  • Answer : α2,3-sialyltransferases (e.g., r3PdST) often yield <95% regioselectivity, with trace 6'-SL byproducts. HPAE-PAD analysis detects impurities, while enzyme engineering (e.g., directed evolution) improves specificity. Scalability issues in bioreactors (e.g., CMP-Neu5Ac substrate cost) require optimization via fed-batch strategies .

Q. How does 3'-SL modulate cartilage homeostasis in osteoarthritis (OA) models?

  • Answer : 3'-SL upregulates Sox9, a transcription factor for Col2a1 (collagen type II), via PI3K/Akt signaling. In vitro, IL-1β-treated chondrocytes show reduced MMP-13 expression with 3'-SL. In vivo, intra-articular injections in OA-induced mice (e.g., DMM model) preserve cartilage thickness (µCT imaging) and lower synovial TNF-α .

Q. What methodological considerations are critical for replicating 3'-SL’s cognitive benefits in human trials?

  • Answer : Dose-response studies must account for blood-brain barrier permeability and gut-brain axis mediation. Cognitive endpoints (e.g., episodic memory tests) paired with fecal SCFA levels and fMRI for neural activity provide mechanistic insights. Placebo groups and stratification by baseline microbiota diversity reduce confounders .

Q. Tables

Table 1. Key Analytical Techniques for 3'-SL Research

Technique Application Limitations References
LC-MS/MSQuantification in tissuesRequires derivatization for low-abundance samples
HPAE-PADIsomer separationLow sensitivity for complex matrices
SPRPathogen binding kineticsHigh cost of immobilized ligands
16S rRNA sequencingMicrobiota shifts post-supplementationDoes not resolve strain-level differences

Table 2. Conflicting Findings in 3'-SL Research

Observation Proposed Resolution References
In vitro anti-inflammatory effects not replicated in vivoAccount for SCFA-mediated indirect effects
Variability in 3'-SL levels across lactation stagesStandardize sampling protocols (time, diet)

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZGSVFYNBZVIK-FHHHURIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905216
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35890-38-1
Record name 3′-Sialyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35890-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylneuraminoyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3′-Sialyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30905216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-SIALYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3'-Sialyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.